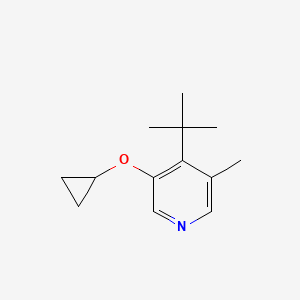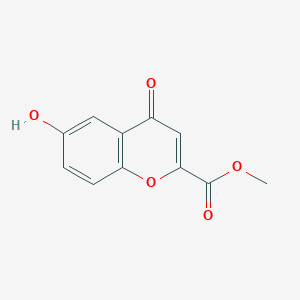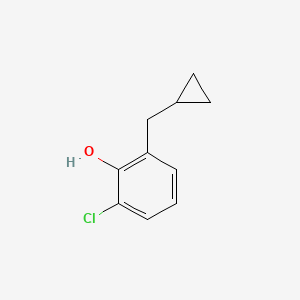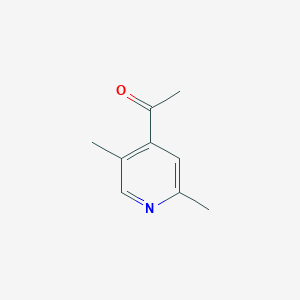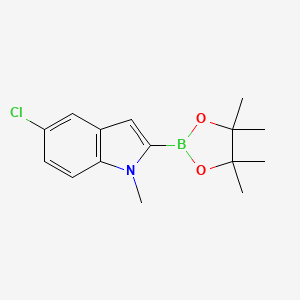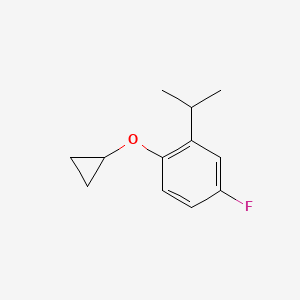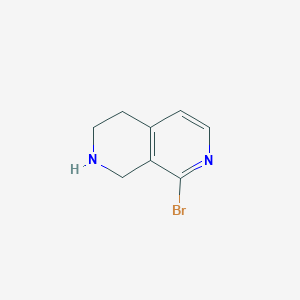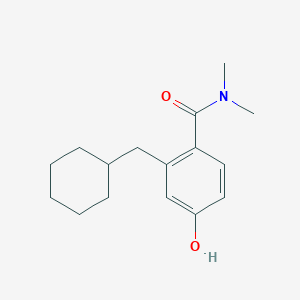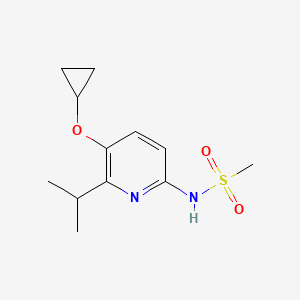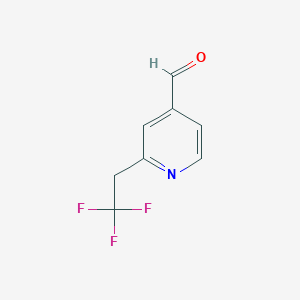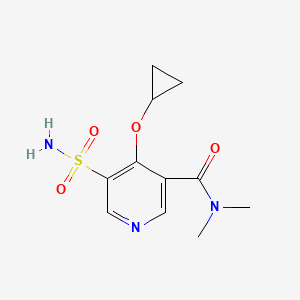
4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.323 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide involves several steps. One common method starts with the reaction of 2-chloro-3-nicotinic acid with thionyl chloride to form 2-chloro-3-nicotinoyl chloride. This intermediate is then reacted with dimethylamine to produce 2-chloro-N,N-dimethyl-3-nicotinamide. The next step involves the reaction of this compound with a mixture of sodium sulfide and sulfur, followed by acidification to obtain 2-mercapto-N,N-dimethyl-3-nicotinamide. Finally, chlorination and subsequent reaction with ammonia yield the desired product .
Analyse Chemischer Reaktionen
4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in metabolic processes, leading to the disruption of cellular functions. This inhibition can result in antimicrobial or anticancer effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide can be compared with other similar compounds, such as:
5-Cyclopropoxy-N,N-dimethyl-4-sulfamoylnicotinamide: This compound has a similar structure but differs in the position of the sulfamoyl group.
N,N-Dimethyl-2-sulfamoylnicotinamide: Another similar compound with variations in the position of functional groups.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1243347-01-4 |
|---|---|
Molekularformel |
C11H15N3O4S |
Molekulargewicht |
285.32 g/mol |
IUPAC-Name |
4-cyclopropyloxy-N,N-dimethyl-5-sulfamoylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O4S/c1-14(2)11(15)8-5-13-6-9(19(12,16)17)10(8)18-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,12,16,17) |
InChI-Schlüssel |
INMFBSNUTHLBFD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CN=CC(=C1OC2CC2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



